molecular formula C16H10F2O4 B3168454 (2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 929339-19-5

(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B3168454
CAS No.: 929339-19-5
M. Wt: 304.24 g/mol
InChI Key: PCGHUXYNTQYFLA-UHFFFAOYSA-N
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Description

(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one: is a synthetic organic compound characterized by its unique benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one.

    Condensation Reaction: The key step involves a condensation reaction between 2-(difluoromethoxy)benzaldehyde and 6-hydroxy-1-benzofuran-3(2H)-one under basic conditions. This reaction forms the benzylidene linkage.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzofuran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The benzylidene linkage can be reduced to form the corresponding benzyl derivative.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of (2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one: can be compared with other benzofuran derivatives:

    Similar Compounds: Compounds such as 2-benzylidene-6-hydroxy-1-benzofuran-3(2H)-one and 2-(methoxy)benzylidene-6-hydroxy-1-benzofuran-3(2H)-one.

Properties

IUPAC Name

2-[[2-(difluoromethoxy)phenyl]methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2O4/c17-16(18)22-12-4-2-1-3-9(12)7-14-15(20)11-6-5-10(19)8-13(11)21-14/h1-8,16,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGHUXYNTQYFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154121
Record name 2-[[2-(Difluoromethoxy)phenyl]methylene]-6-hydroxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929339-19-5
Record name 2-[[2-(Difluoromethoxy)phenyl]methylene]-6-hydroxy-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929339-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(Difluoromethoxy)phenyl]methylene]-6-hydroxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
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(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one

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